molecular formula C21H23N5O2S B11567496 6-(4-ethoxyphenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11567496
M. Wt: 409.5 g/mol
InChI Key: LTMSSVQDQSZYPU-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-3-methyl-N-(2-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound belonging to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and is substituted with ethoxyphenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-(4-ethoxyphenyl)-3-methyl-N-(2-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or toluene, and the mixture is heated to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

6-(4-Ethoxyphenyl)-3-methyl-N-(2-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-methyl-N-(2-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

6-(4-Ethoxyphenyl)-3-methyl-N-(2-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other triazolothiadiazine derivatives, such as:

  • 6-(4-Methoxyphenyl)-3-methyl-N-(2-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
  • 6-(4-Chlorophenyl)-3-methyl-N-(2-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H23N5O2S/c1-4-28-16-11-9-15(10-12-16)18-19(29-21-24-23-14(3)26(21)25-18)20(27)22-17-8-6-5-7-13(17)2/h5-12,18-19,25H,4H2,1-3H3,(H,22,27)

InChI Key

LTMSSVQDQSZYPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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